molecular formula C24H26ClN3O4S B15138144 N'-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]methyl]-N-hydroxy-N'-(4-methoxyphenyl)heptanediamide

N'-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]methyl]-N-hydroxy-N'-(4-methoxyphenyl)heptanediamide

Cat. No.: B15138144
M. Wt: 488.0 g/mol
InChI Key: XAOFTTATCDLUAN-UHFFFAOYSA-N
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Description

N’-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]methyl]-N-hydroxy-N’-(4-methoxyphenyl)heptanediamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]methyl]-N-hydroxy-N’-(4-methoxyphenyl)heptanediamide typically involves multiple steps. One common method includes the formation of the thiazole ring through a cyclization reaction involving a halogenated phenyl derivative and a thiourea compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N’-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]methyl]-N-hydroxy-N’-(4-methoxyphenyl)heptanediamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

N’-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]methyl]-N-hydroxy-N’-(4-methoxyphenyl)heptanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]methyl]-N-hydroxy-N’-(4-methoxyphenyl)heptanediamide involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .

Properties

Molecular Formula

C24H26ClN3O4S

Molecular Weight

488.0 g/mol

IUPAC Name

N'-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]methyl]-N-hydroxy-N'-(4-methoxyphenyl)heptanediamide

InChI

InChI=1S/C24H26ClN3O4S/c1-32-18-13-11-17(12-14-18)28(24(30)10-4-2-3-9-22(29)27-31)15-23-26-21(16-33-23)19-7-5-6-8-20(19)25/h5-8,11-14,16,31H,2-4,9-10,15H2,1H3,(H,27,29)

InChI Key

XAOFTTATCDLUAN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N(CC2=NC(=CS2)C3=CC=CC=C3Cl)C(=O)CCCCCC(=O)NO

Origin of Product

United States

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